2,6-Difluoro-N-(3,5-difluorophenyl)benzamide
Description
2,6-Difluoro-N-(3,5-difluorophenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 6-positions of the benzene ring, and a 3,5-difluorophenyl group attached via an amide linkage. Fluorination at specific positions often enhances metabolic stability, lipophilicity, and binding affinity to biological targets . While structural data for trisubstituted fluorinated benzamides (e.g., C₆CONHC₆ with three fluorine substituents) are scarce , di- and tetra-fluorinated analogs, such as this compound, have been studied for their pesticidal and fungicidal activities .
Properties
Molecular Formula |
C13H7F4NO |
|---|---|
Molecular Weight |
269.19 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C13H7F4NO/c14-7-4-8(15)6-9(5-7)18-13(19)12-10(16)2-1-3-11(12)17/h1-6H,(H,18,19) |
InChI Key |
ZZSLNLRPVHMUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC(=CC(=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 3,5-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 2,6-difluorobenzamide scaffold facilitates substitution at fluorine-activated positions due to electron-withdrawing effects. Key findings include:
Reagents and Conditions
-
Methoxylation : Reacts with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C, replacing fluorine at the 6-position selectively .
-
Amination : Substitution with primary amines (e.g., methylamine) occurs under reflux in tetrahydrofuran (THF) .
Mechanistic Insights
-
The 6-fluoro group is more reactive than the 2-fluoro due to reduced steric hindrance .
-
DFT calculations show activation barriers of 18–22 kcal/mol for SNAr, influenced by solvent polarity .
Experimental Outcomes
| Substrate Position | Nucleophile | Yield (%) | Product Stability |
|---|---|---|---|
| 6-Fluoro | NaOMe | 78 | Stable in air |
| 2-Fluoro | NH2CH3 | 65 | Hygroscopic |
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions:
Conditions and Products
-
Acidic (HCl, 6M) : Cleavage yields 2,6-difluorobenzoic acid and 3,5-difluoroaniline .
-
Basic (NaOH, 10%) : Forms sodium 2,6-difluorobenzoate and ammonia gas .
Kinetic Data
| Medium | Rate Constant (s⁻¹) | Half-Life (h) |
|---|---|---|
| HCl (6M) | 1.2 × 10⁻⁴ | 16 |
| NaOH (10%) | 3.8 × 10⁻⁵ | 50 |
Cross-Coupling Reactions
Fluorine substituents enable participation in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
-
Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh3)4 and K2CO3 in THF/H2O .
Buchwald–Hartwig Amination
Hydrogenation of the Aromatic Ring
Catalytic hydrogenation reduces the benzene ring under high-pressure H2:
Conditions
Oxidation Reactions
The benzamide resists oxidation under mild conditions but reacts with strong oxidizers:
KMnO4-Mediated Oxidation
Crystal Packing and Reactivity Correlations
X-ray crystallography reveals steric and electronic factors influencing reactivity :
-
Interplanar Angles : 2.94–4.48° between aromatic rings, affecting π-stacking in transition states .
-
Hydrogen Bonding : N–H···O=C interactions stabilize intermediates during hydrolysis .
Structural Impact on Reactivity
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of benzamide derivatives, including 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide, in the development of anticancer agents. For instance, similar compounds have demonstrated promising kinase selectivity and efficacy in inhibiting cancer cell proliferation. The structural modifications in fluorinated benzamides can enhance their biological activity by improving their interaction with target proteins involved in cancer progression .
1.2 Enzyme Inhibition
The compound's unique fluorinated structure can influence its ability to inhibit specific enzymes. Research indicates that fluorinated benzamides can serve as effective inhibitors of certain kinases, which are critical in various signaling pathways associated with cancer and other diseases. The presence of fluorine atoms can enhance binding affinity due to increased lipophilicity and altered electronic properties .
Synthetic Applications
2.1 Organic Synthesis
2,6-Difluoro-N-(3,5-difluorophenyl)benzamide can be synthesized through various organic reactions, including acylation and condensation reactions. Such synthetic routes are crucial for producing complex molecules in pharmaceutical chemistry. The compound serves as a versatile intermediate for synthesizing other functionalized benzamides and related compounds .
2.2 Material Science
In materials science, fluorinated compounds like 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide exhibit unique properties that make them suitable for applications in polymers and coatings. Their thermal stability and chemical resistance are beneficial for developing high-performance materials used in electronics and protective coatings .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Fluorination Patterns: The target compound’s 2,6-difluoro substitution on the benzamide ring is shared with analogs like N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide . However, the latter incorporates chlorine and a tetrafluoroethoxy group, which may improve pesticidal efficacy but reduce solubility.
Biological Activity :
- Fluorinated benzamides with chlorine substituents (e.g., 3,5-Cl₂ in ) often exhibit stronger pesticidal activity due to increased electrophilicity, though this may also elevate toxicity .
- The absence of trisubstituted fluorinated benzamides in structural databases limits direct comparisons, but di- and tetra-substituted analogs suggest that fluorine positioning critically influences bioactivity.
Physicochemical Properties :
- Higher halogen content (e.g., Cl or CF₃ groups) correlates with increased molecular weight and lipophilicity, as seen in and . The target compound’s moderate molecular weight (308.21) balances lipophilicity and solubility, making it suitable for agrochemical formulations.
Biological Activity
2,6-Difluoro-N-(3,5-difluorophenyl)benzamide is a fluorinated benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This compound's unique structure, characterized by the presence of multiple fluorine atoms, influences its pharmacological properties and interactions with biological targets.
- Molecular Formula : C13H9F4N2O
- Molecular Weight : 292.22 g/mol
- IUPAC Name : 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide
- InChI Key : ZHILRZPZFOQFMC-UHFFFAOYSA-N
The biological activity of 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide primarily involves its interaction with the FtsZ protein, a crucial component in bacterial cell division. Studies have shown that this compound acts as an allosteric inhibitor of FtsZ, which is vital for bacterial cytokinesis. The presence of fluorine atoms enhances hydrophobic interactions and stability within the binding site of FtsZ, leading to more effective inhibition compared to non-fluorinated analogs .
Antibacterial Activity
The compound has demonstrated significant antibacterial properties against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values indicate its potency:
| Compound | MIC (µg/mL) |
|---|---|
| 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide | ≤8 (against MRSA) |
| Reference Compound (PC190723) | 4 |
The enhanced activity is attributed to the compound's ability to maintain a non-planar conformation that facilitates better binding to the allosteric site of FtsZ .
Cytotoxicity Studies
In addition to its antibacterial effects, preliminary studies suggest that 2,6-Difluoro-N-(3,5-difluorophenyl)benzamide may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for activity against human leukemia and breast cancer cell lines with promising results indicating potential use in cancer therapy .
Case Studies
- FtsZ Inhibition : A study using molecular docking simulations revealed that the difluorobenzamide motif significantly enhances binding affinity to FtsZ. The compound was shown to form critical hydrogen bonds with residues in the allosteric pocket of FtsZ, which are essential for its inhibitory action .
- Toxicological Assessment : Long-term studies in animal models indicated no carcinogenic effects when administered at certain doses; however, some developmental toxicities were noted at higher concentrations. These findings highlight the importance of careful dosage regulation in potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
